Perfluoro-3,7-dimethyloctanoic acid
Overview
Description
Perfluoro-3,7-dimethyloctanoic acid is a perfluorinated compound, which means that all hydrogen atoms on the carbon chain are replaced by fluorine atoms. This class of compounds is known for their unique properties, such as high chemical and thermal stability. Although the provided papers do not directly discuss Perfluoro-3,7-dimethyloctanoic acid, they offer insights into closely related compounds that can help infer some of its characteristics.
Synthesis Analysis
The synthesis of related perfluorinated compounds involves complex fluorination techniques and the use of fluorinated building blocks. For instance, the synthesis of perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid ester fluorocarbon surfactants is achieved by esterification of a specific perfluorinated acid fluoride with alcohols of varying chain lengths . This suggests that the synthesis of Perfluoro-3,7-dimethyloctanoic acid would similarly require specialized fluorination reactions and appropriate precursors.
Molecular Structure Analysis
The molecular structure of perfluorinated compounds is characterized by a carbon backbone fully substituted with fluorine atoms. The presence of fluorine imparts unique electronic properties due to its high electronegativity. The detailed characterization of the molecular structure of related compounds, such as perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid esters, was performed using techniques like FT-IR, 1H NMR, and 19F NMR . These techniques would also be applicable for analyzing the molecular structure of Perfluoro-3,7-dimethyloctanoic acid.
Chemical Reactions Analysis
Perfluorinated compounds are generally inert due to the strong carbon-fluorine bonds. The provided papers do not detail specific chemical reactions for Perfluoro-3,7-dimethyloctanoic acid, but the inertness of similar compounds suggests that it would not readily undergo typical organic reactions such as hydrolysis or oxidation under normal conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of perfluorinated compounds are influenced by their fluorination. For example, the enthalpy of formation of perfluoro-2,7-dimethyloctane was determined using combustion calorimetry, indicating that such measurements are crucial for understanding the thermodynamic stability of these compounds . The surface activity studies of perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid ester surfactants show that they can significantly reduce the surface tension of organic solvents, which implies that Perfluoro-3,7-dimethyloctanoic acid may also exhibit similar surface-active properties . The critical micelle concentrations and the effective cross-section areas of these surfactants were also analyzed, providing a basis for understanding the behavior of Perfluoro-3,7-dimethyloctanoic acid at interfaces .
Scientific Research Applications
Future Directions
properties
IUPAC Name |
2,2,3,4,4,5,5,6,6,7,8,8,8-tridecafluoro-3,7-bis(trifluoromethyl)octanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10HF19O2/c11-2(12,1(30)31)3(13,8(21,22)23)5(15,16)7(19,20)6(17,18)4(14,9(24,25)26)10(27,28)29/h(H,30,31) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZUSAXRVIONPJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(C(F)(F)F)F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10HF19O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379808 | |
Record name | Perfluoro-3,7-dimethyloctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Perfluoro-3,7-dimethyloctanoic acid | |
CAS RN |
172155-07-6 | |
Record name | Perfluoro-3,7-dimethyloctanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379808 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,3,4,4,5,5,6,6,7,8,8,8-Tridecafluoro-3,7-bis(trifluoromethyl)octanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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